molecular formula C42H52N7O7P B13728481 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite

5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite

Cat. No.: B13728481
M. Wt: 797.9 g/mol
InChI Key: XXRTXDUOPCNYDH-DJADKNTFSA-N
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Description

Historical Context and Discovery Within Nucleotide Analog Prodrug Development

The discovery of 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile represents a milestone in the evolution of nucleotide analog prodrugs, building upon decades of research into antiviral therapeutics. This compound emerges from the ProTide prodrug platform, a technology pioneered to address the pharmacokinetic limitations of nucleoside analogs by enabling efficient intracellular delivery of monophosphate metabolites. The ProTide approach, first conceptualized in the 1990s, revolutionized antiviral drug design by circumventing the rate-limiting initial phosphorylation step required for nucleoside analog activation.

Early nucleotide analogs like acyclovir and tenofovir demonstrated clinical utility but faced bioavailability challenges due to poor membrane permeability and dependence on host kinases for activation. The structural complexity of modern prodrugs, including this compound, reflects iterative advancements in chemical masking strategies. For example, the bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group in its structure derives from oligonucleotide synthesis techniques, where it prevents premature oxidation during manufacturing. This adaptation showcases how antiviral prodrug design increasingly borrows methodologies from adjacent fields like nucleic acid chemistry.

Comparative analysis with landmark prodrugs reveals evolutionary trends:

Structural Feature Early Prodrugs (e.g., Tenofovir) Modern Compound Functional Advantage
Phosphate Masking Simple alkyl esters Phosphoramidate with diisopropyl Enhanced cellular uptake
Sugar Protection Minimal DMT and methoxy groups Metabolic stability
Nucleobase Modification Unsubstituted purines 6-methylaminopurine Target polymerase specificity

The compound's 6-methylaminopurine base directly responds to viral polymerase structural studies showing improved complementary binding over natural adenosine in certain RNA viruses. Its oxolane ring system (modified ribose) follows the trajectory of sofosbuvir and remdesivir, which demonstrated superior metabolic stability compared to linear sugar analogs.

Rationale for Structural Complexity in Antiviral Prodrug Design

The molecular architecture of 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile exemplifies six strategic design principles in contemporary antiviral development:

  • Phosphoramidate Masking : The di(propan-2-yl)amino phosphanyl group serves dual purposes. First, it neutralizes the phosphate's negative charge, enabling passive diffusion across cell membranes. Second, intracellular esterases selectively cleave the isopropyl groups, releasing the monophosphate analog without requiring kinase-mediated phosphorylation—a critical advantage in quiescent cells infected with latent viruses.

  • Stereochemical Control : The (2R,3R,4R,5R) configuration of the oxolane ring ensures proper spatial alignment for viral polymerase recognition. This mirrors the success of remdesivir's 1'-cyano substitution in maintaining antiviral potency across coronavirus variants.

  • Methoxy Group Positioning : The 4-methoxy substituent on the oxolane ring sterically hinders phosphodiester bond formation by viral polymerases, acting as a chain terminator. This mechanism parallels the 3'-hydroxyl substitution in β-D-N4-hydroxycytidine (molnupiravir).

  • DMT Protection Strategy : The bis(4-methoxyphenyl)-phenylmethoxy group at the 2'-position prevents:

    • Premature degradation by serum nucleases
    • Undesired interactions with host DNA repair enzymes
    • Oxidation during synthetic processes
  • 6-Methylaminopurine Optimization : Molecular dynamics simulations reveal that the methylamino group at position 6 induces favorable van der Waals interactions with conserved residues in the RNA-dependent RNA polymerase (RdRp) active site, increasing binding affinity by 2.3 kcal/mol compared to adenine.

  • Cyanopropyl Exit Strategy : The propanenitrile moiety facilitates intracellular trapping through thiol-mediated conjugation, prolonging the active metabolite's half-life. This approach increased endosomal retention by 78% in hepatocyte models compared to unmodified analogs.

The synthetic route to this compound (Figure 1) highlights how structural complexity enables function:

Figure 1. Key Synthetic Steps

  • Sugar Core Assembly: Starting from D-ribose, sequential protection with methoxy and DMT groups establishes stereochemical control.
  • Nucleobase Coupling: Mitsunobu reaction installs 6-methylaminopurine with >98% β-selectivity.
  • Phosphoramidate Formation: Reaction with diisopropyl phosphoramidite dichloride under inert atmosphere yields the prodrug motif.

Properties

Molecular Formula

C42H52N7O7P

Molecular Weight

797.9 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C42H52N7O7P/c1-28(2)49(29(3)4)57(54-24-12-23-43)56-37-35(55-41(38(37)52-8)48-27-47-36-39(44-5)45-26-46-40(36)48)25-53-42(30-13-10-9-11-14-30,31-15-19-33(50-6)20-16-31)32-17-21-34(51-7)22-18-32/h9-11,13-22,26-29,35,37-38,41H,12,24-25H2,1-8H3,(H,44,45,46)/t35-,37-,38-,41-,57?/m1/s1

InChI Key

XXRTXDUOPCNYDH-DJADKNTFSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Protected Nucleoside Intermediate

  • Starting material : The synthesis begins from a suitably protected ribose derivative or a preformed nucleoside with the desired stereochemistry (2R,3R,4R,5R).

  • Protection of the 5′-hydroxyl group : The 5′-hydroxyl is selectively protected using 4,4′-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine or triethylamine, yielding the 5′-O-DMT nucleoside intermediate. This step prevents unwanted side reactions during subsequent steps.

  • Nucleobase modification : The purine base is functionalized to introduce the 6-(methylamino) substituent, typically via nucleophilic substitution reactions on a halogenated purine precursor or by direct amination under controlled conditions.

  • Methoxylation : The 4′-position of the sugar ring is methoxylated to yield the 4-methoxy substituent, which may involve selective methylation using methyl iodide or dimethyl sulfate under basic conditions.

Phosphitylation to Form the Phosphoramidite

  • The 3′-hydroxyl group is reacted with a phosphitylating reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions, typically in dry dichloromethane or tetrahydrofuran (THF), in the presence of a base like diisopropylethylamine (Hunig’s base).

  • This reaction installs the diisopropylamino-2-cyanoethoxyphosphanyl moiety, forming the phosphoramidite functional group essential for oligonucleotide coupling.

  • The reaction is performed under inert atmosphere (nitrogen or argon) to prevent hydrolysis of the phosphoramidite.

Purification and Characterization

  • Purification is commonly achieved by silica gel chromatography or preparative HPLC under anhydrous conditions to avoid decomposition.

  • Characterization involves NMR spectroscopy (¹H, ³¹P), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Key Notes
1 Starting nucleoside synthesis or procurement Commercially available or synthesized Must have correct stereochemistry
2 5′-Hydroxyl protection with dimethoxytrityl 4,4′-Dimethoxytrityl chloride, base Selective protection, prevents side reactions
3 Nucleobase modification (6-(methylamino) group) Amination or substitution reactions Requires controlled conditions for selectivity
4 4′-Methoxylation of sugar Methyl iodide or dimethyl sulfate, base Selective methylation at 4′-position
5 Phosphitylation at 3′-hydroxyl 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, base, inert atmosphere Moisture-sensitive step, requires dry solvents
6 Purification Silica gel chromatography or preparative HPLC Anhydrous conditions to maintain stability
7 Characterization NMR, MS, elemental analysis Confirms structure and purity

Research Findings and Literature Support

  • The compound is classified as a phosphoramidite nucleoside derivative , widely used as a building block in automated DNA/RNA synthesis.

  • Similar synthetic routes are well-documented for related nucleoside phosphoramidites, emphasizing the critical role of protecting groups and phosphitylation chemistry.

  • The installation of the bis(4-methoxyphenyl)-phenylmethoxy (dimethoxytrityl) group is a standard method for 5′-hydroxyl protection, providing stability and ease of removal during oligonucleotide synthesis.

  • Phosphitylation with diisopropylamino-2-cyanoethoxyphosphoramidite reagents is the preferred method due to the balance of reactivity and stability of the phosphoramidite group.

  • The stereochemical integrity of the sugar moiety is maintained throughout the synthesis by careful selection of reaction conditions and protecting groups.

Chemical Reactions Analysis

Types of Reactions

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule notable for its potential biological activities. This compound, which has a molecular weight of approximately 760.81 g/mol and a molecular formula of C40H49N4O9P, incorporates various functional groups that contribute to its pharmacological properties.

Structural Characteristics

This compound features:

  • Phosphanyl group : Known for its role in biological systems, potentially influencing enzyme activity.
  • Nitrile group : Often associated with biological activity due to its ability to participate in nucleophilic reactions.
  • Oxolan structure : A cyclic ether that may enhance the stability and bioavailability of the compound.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Purinergic Signaling Modulation : The presence of purine-like structures suggests potential interactions with purinergic receptors, which play crucial roles in various physiological processes including immune response and inflammation regulation .
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in nucleotide metabolism, which could lead to therapeutic effects in conditions like cancer and autoimmune diseases .
  • Cell Proliferation and Apoptosis : Preliminary studies indicate that compounds with structural similarities may influence cell cycle regulation and promote apoptosis in cancer cells, suggesting potential anti-cancer properties.

Case Studies

  • Anticancer Activity : A study evaluated the effects of related compounds on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and colon cancer models. The mechanism was linked to the modulation of purinergic signaling pathways, leading to increased apoptosis rates .
  • Inflammation Reduction : Another investigation focused on the anti-inflammatory properties of similar phosphanyl compounds. The findings demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeMechanism InvolvedReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine release
Enzyme inhibitionInteraction with nucleotide metabolism

Synthesis Pathways

While specific synthetic routes for this compound are not extensively documented, it is likely synthesized through multi-step organic reactions involving:

  • Phosphorylation reactions to introduce the phosphanyl group.
  • Coupling reactions to form the oxolan structure.
  • Functional group modifications to achieve the desired biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Implications

The following table highlights key structural differences and their biochemical relevance:

Compound ID & Source Key Structural Features Functional Implications
Target Compound - DMTr-protected 2'-O, 4'-O-methoxy ribose
- 6-(Methylamino)purine
- Cyanoethyl-diisopropyl phosphoramidite
Enhanced nucleophile protection; altered base-pairing; optimized coupling efficiency .
Compound 9 () - 2'-O-TBDMS instead of DMTr
- Thio-modified pyrimidine base
TBDMS offers acid stability; thio-base improves nuclease resistance .
N-[9-...]benzamide () - Benzamide at purine 6-position
- Tert-butyldimethylsilyl (TBDMS) at 3'-O
Benzamide facilitates conjugation; TBDMS increases lipophilicity .
2-APTA-ADP () - 3-Aminopropylthio substituent on adenine
- Diphosphate linkage
Thioether enhances redox activity; diphosphate mimics ATP for enzymatic studies .
Coenzyme A analog () - Complex CoA-like phosphopantetheine tail
- Sulfhydryl group
Enables acyl carrier protein interactions; used in metabolic engineering .

Key Research Findings

Thermodynamic and Kinetic Data
Parameter Target Compound Compound 9 () 2-APTA-ADP ()
Melting Temp (ΔTm/°C) +3.2 +1.8 N/A
Coupling Efficiency (%) 98.5 95.0 N/A
Solubility (mg/mL) 12.3 (ACN) 8.7 (ACN) 22.1 (H₂O)

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized to achieve high yields?

The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent selection, and protection/deprotection of functional groups. Key steps include:

  • Phosphoramidite coupling : Reaction temperatures must be maintained between -20°C and 25°C to prevent side reactions (e.g., hydrolysis of the phosphoramidite group) .
  • Chromatographic purification : Reverse-phase HPLC or silica gel chromatography is used to isolate intermediates, with solvent systems optimized for polarity (e.g., dichloromethane/methanol gradients) .
  • Protection of methoxy groups : Bis(4-methoxyphenyl)-phenylmethoxy (DMT) groups are introduced early to shield reactive hydroxyls, requiring anhydrous conditions .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 31P^{31}\text{P} NMR verify stereochemistry and phosphoramidite bond integrity. For example, the methoxy protons resonate at δ 3.2–3.8 ppm, while the DMT group shows aromatic signals at δ 6.8–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C43_{43}H51_{51}N4_{4}O9_{9}P, exact mass 810.34 Da) and detects impurities .
  • HPLC : Purity >95% is typically required for biological assays, achieved using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments or biological systems?

  • Density Functional Theory (DFT) : Calculates energy barriers for reactions like phosphoramidite hydrolysis or nucleobase methylation. For instance, DFT predicts that the 6-(methylamino)purine group has a lower activation energy for alkylation compared to unmodified adenine .
  • Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., kinases or phosphatases) by modeling hydrogen bonding between the methoxy groups and catalytic residues .
  • QSAR Models : Relate structural features (e.g., DMT group bulkiness) to solubility or membrane permeability, guiding derivatization .

Q. What strategies resolve contradictions in spectroscopic data for stereoisomers or degradation products?

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra. For example, HSQC correlates 1H^{1}\text{H} and 13C^{13}\text{C} shifts to distinguish oxolan ring conformers .
  • Isotopic Labeling : 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled analogs clarify ambiguous MS fragmentation patterns, such as differentiating phosphoramidite cleavage from purine degradation .
  • Parallel Synthesis : Systematic variation of reaction conditions (e.g., temperature gradients) identifies pathways leading to unwanted stereoisomers .

Q. How can researchers design experiments to assess the compound’s interactions with biological targets (e.g., nucleic acids or enzymes)?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics to DNA/RNA targets. Immobilize the compound on a sensor chip and monitor association/dissociation rates with complementary strands .
  • Fluorescence Quenching : Attach fluorophores (e.g., Cy3) to the propanenitrile group; target binding alters emission intensity, enabling real-time monitoring .
  • Crystallography : Co-crystallize the compound with its target (e.g., a methyltransferase) to resolve binding modes. Cryo-EM may be used if crystallization fails .

Methodological Considerations Table

Challenge Technique Key Parameters References
Stereochemical purityChiral HPLCPolysaccharide columns (e.g., Chiralpak IA), hexane/isopropanol gradients
Degradation during storageAccelerated stability testing40°C/75% RH for 4 weeks; monitor via HPLC and 31P^{31}\text{P} NMR
Low solubility in aqueous buffersCo-solvent systems10-20% DMSO/PEG 400 in PBS; sonication for 30 min at 25°C
Off-target effects in assaysCompetitive inhibition assaysTitrate against known inhibitors (e.g., S-adenosylmethionine analogs)

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